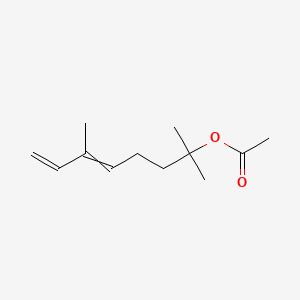

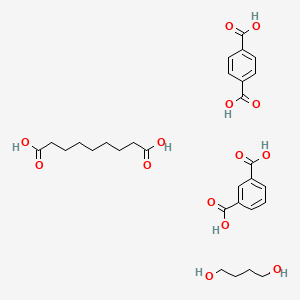

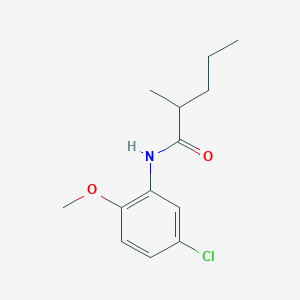

![molecular formula C14H10N2O2 B1606365 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 959-40-0](/img/structure/B1606365.png)

2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid

Overview

Description

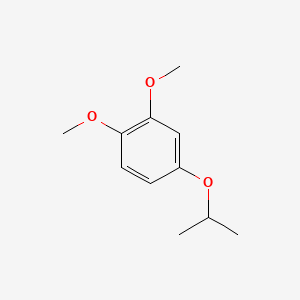

2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid is a chemical compound with the CAS Number: 959-40-0. It has a molecular weight of 238.25 . .

Synthesis Analysis

The synthesis of 2-phenylimidazo[1,2-a]pyridine is described as a straightforward process. The reaction is designed to demonstrate to students the preparation of a bridged N-heterocycle, in which the heteroatom occupies a bridgehead position .Molecular Structure Analysis

The IUPAC name of the compound is this compound. The InChI code is 1S/C14H10N2O2/c17-14(18)11-6-7-16-9-12(15-13(16)8-11)10-4-2-1-3-5-10/h1-9H,(H,17,18) .Chemical Reactions Analysis

The reaction for the synthesis of 2-phenylimidazo[1,2-a]pyridine is designed to demonstrate the preparation of a bridged N-heterocycle, where the heteroatom occupies a bridgehead position .Physical and Chemical Properties Analysis

The compound has a molecular weight of 238.25 and is highly crystalline . It is stored at temperatures between 28 C .Scientific Research Applications

Organic Synthesis Applications

One-pot synthesis methods for creating 2-phenylimidazo[1,2-a]pyridines from basic chemical precursors under solvent-free conditions have been developed, showcasing the efficiency and yield optimization of these compounds (Zhanggao Le, Zongbo Xie, Jian-ping Xu, 2012). Such methodologies emphasize the importance of this compound in facilitating straightforward, high-yield chemical syntheses.

Antibacterial Activity

Research has demonstrated the potential antibacterial applications of derivatives based on the structural framework of 2-phenylimidazo[1,2-a]pyridine. New azole, diazole, and triazole derivatives synthesized from p-aminobenzoic acid have shown significant in vitro antimicrobial activity against a range of pathogens, indicating the potential for developing new antimicrobial agents utilizing this core structure (Birutė Sapijanskaitė-Banevič et al., 2021).

Fluorescent Property Investigation

The fluorescent properties of imidazo[1,2-a]pyridine derivatives have been studied for their potential applications as biomarkers and photochemical sensors. Specifically, the impact of substituents on the luminescent properties of these compounds has been explored, highlighting their utility in fluorescence-based applications (Stephanía Velázquez-Olvera et al., 2012).

Educational and Medicinal Chemistry

The synthesis of 2-phenylimidazo[1,2-a]pyridine has been used as a pedagogical tool in chemistry education, demonstrating the preparation of bridged N-heterocycles. This process not only serves an educational purpose but also indicates the compound's relevance in medicinal chemistry due to its structural properties (Brandi S. Santaniello, M. Price, James K. Murray, 2017).

Safety and Hazards

Future Directions

Mechanism of Action

Mode of Action

The specifics of these interactions and the resulting changes are subjects of ongoing research .

Biochemical Pathways

It’s possible that the compound affects multiple pathways, leading to downstream effects that contribute to its overall action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid. For instance, factors such as temperature and pH could potentially affect the compound’s stability and efficacy . .

Properties

IUPAC Name |

2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14(18)11-6-7-16-9-12(15-13(16)8-11)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBKJPNJRHJALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326337 | |

| Record name | 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959-40-0 | |

| Record name | 959-40-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine](/img/structure/B1606292.png)